[4-[(Z)-N-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate
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Overview
Description
The compound you’ve mentioned is a complex molecule with a long and intricate name. Let’s break it down:
- The core structure consists of a phenyl ring (C6H5) attached to an acetate group (CH3COO-).
- The compound also contains a benzimidazole ring system, which is a fused heterocyclic structure composed of a benzene ring and an imidazole ring.
Preparation Methods
The synthetic routes for this compound can be quite involved due to its complexity
Step 1 Benzimidazole Synthesis:
Step 2 Sulfanylacetyl Group Addition:
Step 3 Carbonimidoyl Group Addition:
Step 4 Phenyl Acetate Group Addition:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.) within cells.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives, such as 2-phenylbenzimidazoles .
- Highlight its uniqueness by emphasizing specific functional groups or structural features.
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[4-[(E)-N-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H24N4O3S/c1-18(21-12-14-22(15-13-21)33-19(2)31)28-29-25(32)17-34-26-27-23-10-6-7-11-24(23)30(26)16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,29,32)/b28-18+ |
InChI Key |
OXTPHEUIAYUQLU-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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